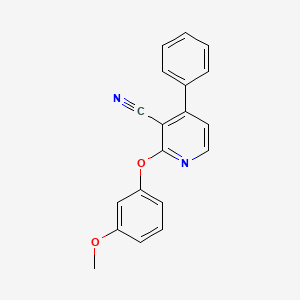![molecular formula C14H8F3NO B3141328 2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole CAS No. 478247-76-6](/img/structure/B3141328.png)
2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole
Übersicht
Beschreibung
“2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole” is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique properties .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and pH Sensing
2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole derivatives have applications in creating fluorescent probes for sensing pH and metal cations. A study by Tanaka et al. (2001) on benzoxazole derivatives demonstrated their sensitivity to pH changes and ability to enhance fluorescence under basic conditions. Such derivatives were shown to be effective in sensing magnesium and zinc cations due to the high acidity of the fluorophenol moiety (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Potential in Light Harvesting
Benzoxazole compounds, including those with trifluoromethylphenyl groups, show promise in the field of light harvesting. A study by Mary et al. (2019) investigated the light harvesting efficiency of such compounds, suggesting potential applications in the design of dye-sensitized solar cells (DSSCs) (Mary, Ertan-Bolelli, Thomas, Krishnan, Bolelli, Kasap, Onkol, & Yildiz, 2019).
Synthesis Techniques
Efficient synthesis techniques for benzoxazole derivatives, including those substituted with trifluoromethyl, are essential for their application in scientific research. Ge et al. (2007) developed a one-pot reaction technique for synthesizing benzoxazole derivatives, which is crucial for drug synthesis and creating twin molecules (Ge, Wang, Wan, Lu, & Hao, 2007).
Nanotechnology and Photoluminescence
Benzoxazole derivatives exhibit significant potential in nanotechnology due to their photoluminescent properties. Ghodbane et al. (2012) showed that minor chemical changes in 2-phenyl-benzoxazole derivatives can result in the formation of nanofibers and microcrystals, which strongly emit blue light in solid state. This indicates potential applications in fluorescent nanomaterials for aqueous and biological media (Ghodbane, D'Altério, Saffon, McClenaghan, Scarpantonio, Jolinat, & Féry-Forgues, 2012).
Antimicrobial Activity
Research by Phatangare et al. (2013) explored the synthesis of benzoxazole derivatives for antimicrobial applications. These derivatives showed effective in vitro antibacterial and antifungal activities against various strains, highlighting their potential in developing new antimicrobial agents (Phatangare, Borse, Padalkar, Patil, Gupta, Umape, & Sekar, 2013).
Safety and Hazards
The safety data sheet for a related compound, “2-[4-(Trifluoromethyl)phenyl]ethylamine”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDRXMHBYDEJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3141248.png)
![2-methyl-N-propylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3141255.png)
![2-(Methylamino)-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3141265.png)

![4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3141275.png)
![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(4-methoxyanilino)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3141277.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B3141279.png)
![Methyl 4-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B3141283.png)
![Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B3141285.png)
![methyl 2-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]ethyl ether](/img/structure/B3141294.png)
![4-{5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B3141317.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3141324.png)
![3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3141334.png)
